Ethoxyparoxetine CAS 1395408-54-4 chemical structure
Ethoxyparoxetine CAS 1395408-54-4 chemical structure
Title: Structural and Analytical Profiling of Ethoxyparoxetine (CAS 1395408-54-4): A Mechanistic Guide to Paroxetine Impurity C
Executive Summary & Chemical Identity
In the highly regulated landscape of selective serotonin reuptake inhibitor (SSRI) manufacturing, the rigorous control of process-related impurities is paramount to ensuring drug safety and efficacy. Ethoxyparoxetine , formally recognized in pharmacopeial monographs as Paroxetine Hemihydrate EP Impurity C [1], is a critical related substance that must be monitored during the synthesis and stability testing of Paroxetine.
Chemically designated as (3S, 4R)-3-[(1, 3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl) piperidine[1], this impurity deviates from the active pharmaceutical ingredient (API) by a single, yet highly impactful, functional group substitution: the replacement of the para-fluoro moiety on the phenyl ring with an ethoxy (-OCH₂CH₃) group. This seemingly minor structural divergence alters the molecule's lipophilicity, steric bulk, and chromatographic behavior, necessitating highly optimized analytical workflows for its quantification[2].
Mechanistic Origins in API Synthesis
To effectively control an impurity, one must first understand its thermodynamic and kinetic origins. Ethoxyparoxetine does not typically form as a degradation product; rather, it is a process-related impurity [3].
During the convergent synthesis of Paroxetine, the construction of the piperidine core often relies on the condensation of a benzaldehyde derivative. If the primary starting material, 4-fluorobenzaldehyde, is contaminated with trace amounts of 4-ethoxybenzaldehyde, the synthetic machinery processes both precursors in parallel. The ethoxy-substituted intermediate undergoes the same subsequent reduction and etherification (typically with sesamol) as the target fluoro-intermediate, culminating in the formation of Ethoxyparoxetine[4].
Fig 1. Parallel synthetic pathways leading to Paroxetine and Ethoxyparoxetine (Impurity C).
Physicochemical Profiling & Quantitative Data
The substitution of the highly electronegative, tightly packed fluorine atom with a bulkier, electron-donating ethoxy group fundamentally shifts the physicochemical properties of the molecule. The table below summarizes the critical data required for analytical method development and standard qualification[1][5].
| Property | Paroxetine (Target API) | Ethoxyparoxetine (Impurity C) |
| CAS Number (Free Base) | 61869-08-7 | 1395408-54-4 |
| Pharmacopeial Designation | Paroxetine | EP Impurity C |
| Molecular Formula | C₁₉H₂₀FNO₃ | C₂₁H₂₅NO₄ |
| Molecular Weight | 329.37 g/mol | 355.43 g/mol |
| Key Substituent | 4-Fluoro (-F) | 4-Ethoxy (-OCH₂CH₃) |
| Monoisotopic Mass [M+H]⁺ | m/z 330.15 | m/z 356.18 |
Causality in Method Design: Because the ethoxy group increases the overall non-polar surface area of the molecule, Ethoxyparoxetine exhibits a higher partition coefficient (LogP) than Paroxetine. In reversed-phase liquid chromatography (RP-HPLC), this dictates that Impurity C will have a stronger affinity for the stationary phase (e.g., C18) and will consistently elute after the main Paroxetine peak.
Analytical Workflow: LC-MS/MS Method for Trace Quantification
To meet the stringent regulatory thresholds set by the USP and EP (typically requiring limits of quantification below 0.10% for unknown/specified impurities), an LC-MS/MS approach is highly recommended[6]. The following protocol is a self-validating system designed to ensure robust baseline resolution and high-sensitivity detection[2].
Step-by-Step Experimental Protocol
1. Standard & Sample Preparation
-
Standard: Accurately weigh 1.0 mg of highly characterized Paroxetine EP Impurity C reference standard[2]. Dissolve in 10.0 mL of Methanol to yield a 100 µg/mL primary stock. Dilute serially with the sample diluent to achieve a working standard concentration of 10 ng/mL.
-
Sample: Extract 50 mg of the Paroxetine API batch in 50 mL of diluent (Water:Acetonitrile 50:50 v/v containing 0.1% Formic Acid). Sonicate for 15 minutes at ambient temperature to ensure complete dissolution.
-
Causality Check: The inclusion of 0.1% Formic Acid in the diluent ensures the basic secondary amine of the piperidine ring remains fully protonated, preventing analyte loss on glass surfaces and pre-conditioning the sample for positive electrospray ionization (ESI+).
2. UHPLC Chromatographic Separation
-
Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient Program: 5% B to 95% B over 8.0 minutes.
-
Flow Rate: 0.35 mL/min.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: Monitor m/z 356.2 → 192.1 for Ethoxyparoxetine. The 192.1 m/z product ion corresponds to the stable fragmentation of the benzodioxol-oxymethyl moiety.
4. System Suitability & Self-Validation
-
Inject the system suitability solution (containing both Paroxetine and Impurity C).
-
Acceptance Criteria: The chromatographic resolution (
) between Paroxetine and Impurity C must be . The tailing factor for the Impurity C peak must be [6]. If tailing exceeds this limit, secondary interactions with unendcapped silanols on the column are occurring, and the column must be replaced or the buffer concentration adjusted.
Fig 2. Step-by-step LC-MS/MS analytical workflow for Ethoxyparoxetine quantification.
Pharmacological & Regulatory Implications
From a structural biology perspective, Paroxetine binds to the human serotonin transporter (hSERT) by wedging its fluorophenyl group into a deep, hydrophobic halogen-binding pocket. The substitution of fluorine (Van der Waals radius ~1.47 Å) with an ethoxy group introduces significant steric bulk and alters the dihedral angle of the phenyl ring relative to the piperidine core. While Ethoxyparoxetine retains the core pharmacophore, this steric clash likely reduces its binding affinity to hSERT compared to the parent API.
Despite a potentially lower pharmacological potency, regulatory bodies (such as the EMA and FDA) mandate strict control of Impurity C. According to ICH Q3A(R2) guidelines and specific pharmacopeial monographs[3][4], specified impurities in high-dose APIs must be controlled to highly specific limits to prevent off-target toxicity. Utilizing certified reference standards (CRSs) with comprehensive structural elucidation (1H-NMR, MS, IR, HPLC) is a non-negotiable requirement for validating these analytical limits during batch release[2].
